

# Technical Support Center: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

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## Compound of Interest

Compound Name:	2-Methoxy-4-methyl-5-nitropyridine
Cat. No.:	B1581767

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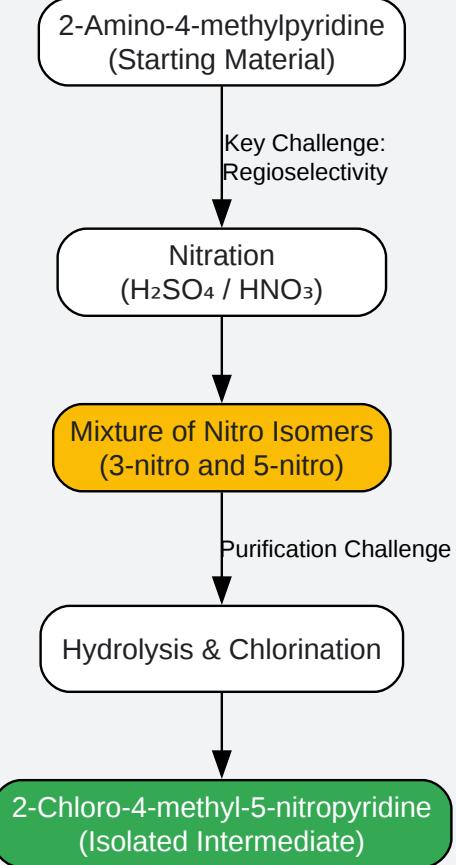
Welcome to the technical support center for the synthesis of **2-Methoxy-4-methyl-5-nitropyridine**. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is successful, reproducible, and high-yielding.

The synthesis of **2-Methoxy-4-methyl-5-nitropyridine** is typically approached via a two-stage process. The primary challenge and the most significant source of yield loss lies in the initial electrophilic nitration of the pyridine ring. The subsequent nucleophilic aromatic substitution (SNAr) to introduce the methoxy group is generally more efficient. This guide is therefore structured to address these two stages separately, providing detailed troubleshooting and optimization strategies for each.

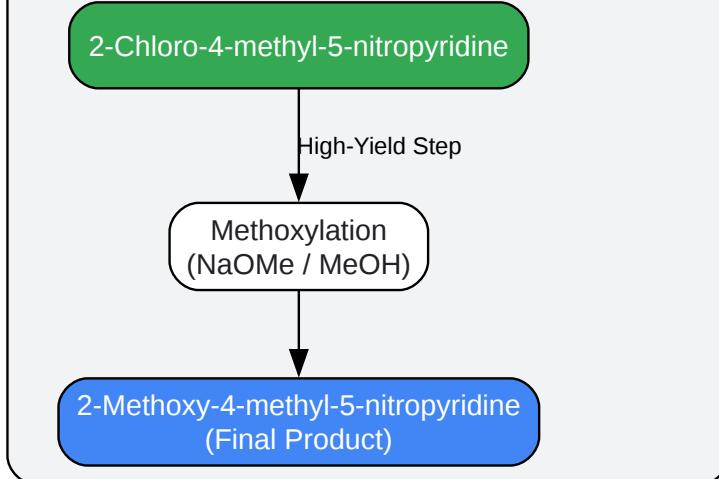
## Overall Synthesis Workflow

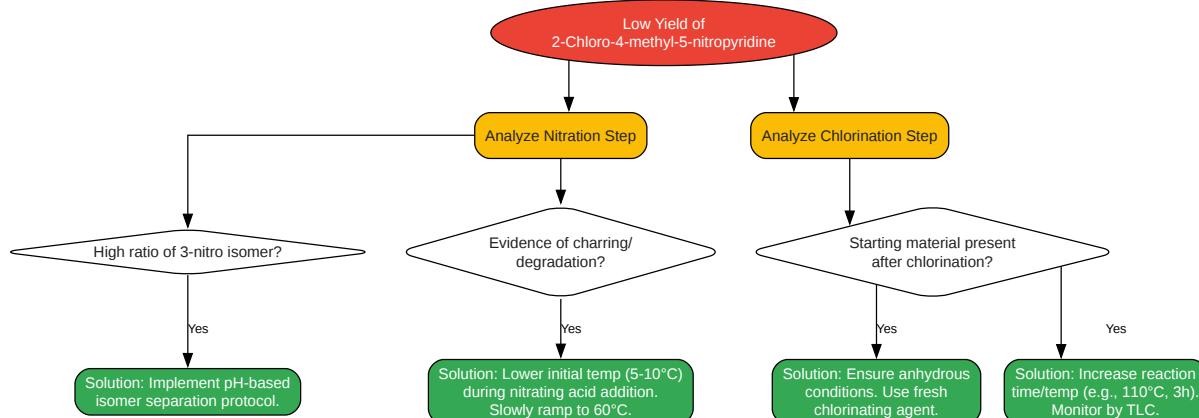
The logical flow from the starting material to the final product involves two key transformations, each with its own set of challenges and optimization parameters.

## Stage 1: Electrophilic Nitration &amp; Chlorination



## Stage 2: Nucleophilic Aromatic Substitution (SNAr)



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